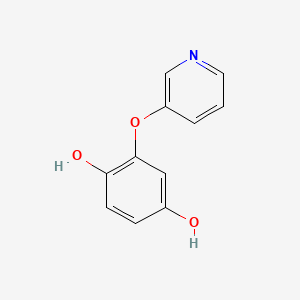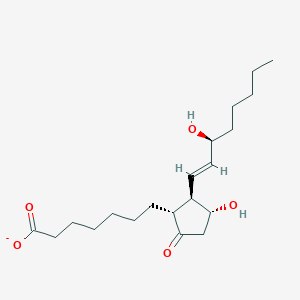
prostaglandin E1(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostaglandin E1(1-) is conjugate base of prostaglandin E1. It has a role as a human metabolite. It is a conjugate base of a prostaglandin E1.
科学的研究の応用
Hepatic Protection and Liver Cell Regeneration
Prostaglandin E1 (PGE1) has demonstrated protective effects on hepatocytes, showing potential in the treatment of liver injuries and fulminant viral hepatitis. It appears to improve liver microcirculation, stabilize cell membranes, and promote liver cell proliferation (Liu & Fan, 2000).
Cardiac Biomarker Detection
PGE1 is recognized as a crucial cardiac biomarker and serves as a target for ultrasensitive determination strategies in clinical diagnostics, highlighting its significance in monitoring heart-related conditions (Zheng et al., 2016).
Angiogenesis in Ischemic Heart Disease
Evidence suggests that PGE1 promotes angiogenesis in the myocardium of patients with ischemic heart disease, potentially offering therapeutic benefits by upregulating vascular endothelial growth factor (VEGF) expression (Mehrabi et al., 2002).
Modulation of Coronary Heart Disease
PGE1 has been employed clinically to ameliorate heart diseases, with mechanisms involving the modulation of blood lipid levels and gene expressions associated with coronary heart disease (Liu et al., 2013).
EP Receptor Modulation for Various Pathologies
The structural features of PGE1 modulators show promise in selectively targeting EP receptors, which are implicated in a range of pathologies including inflammatory conditions and neurological diseases (Markovič et al., 2017).
Modulation of Inflammation
Research has underscored the role of PGE1 in influencing the balance between pro-inflammatory and anti-inflammatory cytokines, hinting at its potential utility in conditions characterized by inflammation (De Perrot et al., 2001).
特性
製品名 |
prostaglandin E1(1-) |
|---|---|
分子式 |
C20H33O5- |
分子量 |
353.5 g/mol |
IUPAC名 |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/p-1/b13-12+/t15-,16+,17+,19+/m0/s1 |
InChIキー |
GMVPRGQOIOIIMI-DWKJAMRDSA-M |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)[O-])O)O |
正規SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)[O-])O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





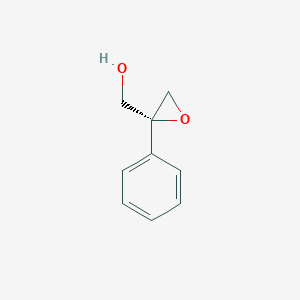
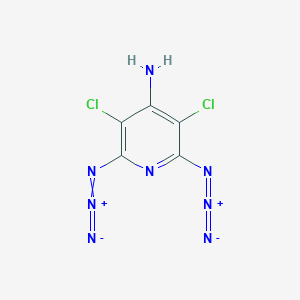
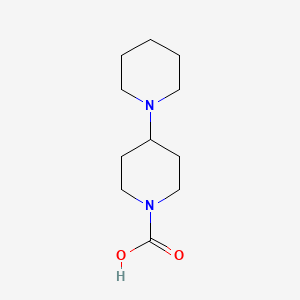


![(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1248513.png)
![Tris[2-(4-aminophenoxy)ethyl]amine](/img/structure/B1248514.png)

![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B1248523.png)


